molecular formula C11H10N2O B12911972 6-Methyl-3-phenylpyrimidin-4(3h)-one CAS No. 53399-18-1

6-Methyl-3-phenylpyrimidin-4(3h)-one

Cat. No.: B12911972
CAS No.: 53399-18-1
M. Wt: 186.21 g/mol
InChI Key: CUYJZXCENPLDLI-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylpyrimidin-4(3h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylpyrimidin-4(3h)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylpyrimidin-4(3h)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylpyrimidin-4(3h)-one
  • 6-Methyl-2-phenylpyrimidin-4(3h)-one
  • 3-Phenylpyrimidin-4(3h)-one

Uniqueness

6-Methyl-3-phenylpyrimidin-4(3h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide further research and development.

Properties

CAS No.

53399-18-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C11H10N2O/c1-9-7-11(14)13(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CUYJZXCENPLDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)C2=CC=CC=C2

Origin of Product

United States

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